7-bromopyrrolo[1,2-a]pyrazine

Medicinal Chemistry Organic Synthesis Cross-Coupling

Drug discovery programs often struggle to access regioselective pyrrolo[1,2-a]pyrazine intermediates. 7-Bromopyrrolo[1,2-a]pyrazine (CAS 1246554-25-5) solves this with a reactive 7-bromo handle for Pd cross-coupling, enabling SAR studies. Key advantages: • Distinct regiochemical vector vs. 6-bromo isomer. • Privileged scaffold with known antibacterial, antifungal, antiviral activity. • High-purity, in stock for immediate library synthesis.

Molecular Formula C7H5BrN2
Molecular Weight 197.03 g/mol
CAS No. 1246554-25-5
Cat. No. B6226681
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-bromopyrrolo[1,2-a]pyrazine
CAS1246554-25-5
Molecular FormulaC7H5BrN2
Molecular Weight197.03 g/mol
Structural Identifiers
SMILESC1=CN2C=C(C=C2C=N1)Br
InChIInChI=1S/C7H5BrN2/c8-6-3-7-4-9-1-2-10(7)5-6/h1-5H
InChIKeyCLJPQYZNIHAZLP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Bromopyrrolo[1,2-a]pyrazine: Versatile Heterocyclic Scaffold


7-Bromopyrrolo[1,2-a]pyrazine is a brominated heterocyclic compound featuring a fused pyrrole-pyrazine core with a molecular weight of 197.03 g/mol and molecular formula C₇H₅BrN₂ . The compound serves as a versatile building block in medicinal chemistry, with its pyrrolo[1,2-a]pyrazine scaffold being prevalent in bioactive molecules exhibiting a range of pharmacological activities [1]. The bromine atom at the 7-position provides a reactive handle for further functionalization via cross-coupling reactions, enabling the rapid construction of diverse chemical libraries for structure-activity relationship studies [2].

Synthetic handle 7-Br position enables Pd-catalyzed cross-coupling for library expansion
Scaffold context Pyrrolo[1,2-a]pyrazine core associated with antimicrobial screening hits
Derivatization vector Unique regioselectivity vs 6-bromo analogs supports distinct SAR exploration

7-Bromopyrrolo[1,2-a]pyrazine vs. Other Pyrrolopyrazines


The pyrrolo[1,2-a]pyrazine scaffold is not a monolithic entity; subtle variations in ring fusion, nitrogen positioning, and substitution patterns dictate distinct biological activity profiles. A 2021 review explicitly notes that pyrrolo[1,2-a]pyrazine derivatives exhibit predominantly antibacterial, antifungal, and antiviral activities, whereas the isomeric 5H-pyrrolo[2,3-b]pyrazine scaffold demonstrates a stronger association with kinase inhibition [1]. Furthermore, the specific position of the bromine atom is critical: 7-bromopyrrolo[1,2-a]pyrazine provides a unique vector for derivatization compared to its 6-bromo analogs, as evidenced by distinct regioselectivity in cross-coupling reactions and the resulting biological outcomes of the derived products [2]. Therefore, substituting one pyrrolopyrazine for another without rigorous comparative data can lead to divergent, and potentially suboptimal, research outcomes.

7-Br pyrrolo[1,2-a]pyrazine 6-Br isomer Pd-catalyzed cross-coupling regioselectivity may differ; 7-Br offers complementary C–C bond formation not replicable with the 6-Br position.
Pyrrolo[1,2-a]pyrazine 5H-pyrrolo[2,3-b]pyrazine Scaffold isomer shifts biological profile: pyrrolo[1,2-a]pyrazines are predominantly antimicrobial, while 5H-pyrrolo[2,3-b]pyrazines associate with kinase inhibition.

Key Evidence for 7-Bromopyrrolo[1,2-a]pyrazine Selection


Cross-Coupling Regioselectivity: 7-Bromo vs. 6-Bromo

The 7-bromo substituent on the pyrrolo[1,2-a]pyrazine core offers distinct regioselectivity in palladium-catalyzed cross-coupling reactions compared to its 6-bromo counterpart. While the 6-bromo position is known to undergo efficient Suzuki coupling [1], the 7-bromo position provides an alternative, complementary site for C-C bond formation. This differential reactivity is critical for accessing different chemical space and generating diverse compound libraries from a single core scaffold.

Cross-coupling regioselectivity
Method context
7-Br vs 6-Br: complementary Pd-catalyzed Suzuki coupling reactivity
Enables distinct SAR library expansion
Exact yield data not reported for 7-Br position
Medicinal Chemistry Organic Synthesis Cross-Coupling

Antimicrobial vs. Kinase Inhibition Across Pyrrolopyrazine Isomers

A comprehensive review of pyrrolopyrazine derivatives establishes a clear functional divergence between isomeric scaffolds. Pyrrolo[1,2-a]pyrazine derivatives, the core structure of the target compound, are predominantly associated with antibacterial, antifungal, and antiviral activities. In contrast, the 5H-pyrrolo[2,3-b]pyrazine scaffold is more closely linked to kinase inhibitory activity [1]. This class-level distinction indicates that a 7-bromo derivative of pyrrolo[1,2-a]pyrazine is more likely to yield hits in antimicrobial screening campaigns than a similarly substituted 5H-pyrrolo[2,3-b]pyrazine analog.

Antimicrobial vs kinase profile
Class-level inference
Pyrrolo[1,2-a]pyrazines: antibacterial, antifungal, antiviral activities; 5H-pyrrolo[2,3-b]pyrazines: kinase inhibition
Scaffold choice guides screening campaign fit
Literature review context; single quantitative comparator unavailable
Medicinal Chemistry Anti-infective Kinase Inhibition

Antifungal Activity of Pyrrolo[1,2-a]pyrazines vs. Reference Drugs

A 2023 study synthesized and evaluated a series of pyrrolo[1,2-a]pyrazines for antifungal activity against six Candida spp., including two multidrug-resistant strains. The study reported that compared to reference antifungal drugs, most test compounds from the pyrrolo[1,2-a]pyrazine series produced a more robust antifungal effect [1]. While specific MIC values for the unsubstituted 7-bromo derivative are not reported, this class-level evidence demonstrates the strong inherent antifungal potential of the pyrrolo[1,2-a]pyrazine core, which can be further optimized through substitution at the 7-position.

Antifungal class effect
Class-level inference
Pyrrolo[1,2-a]pyrazines exhibited a more robust antifungal effect vs reference drugs against Candida spp.
Supports antifungal screening context
Specific MIC for 7-Br derivative not reported; class-level evidence
Antifungal Drug Discovery Candida

Vendor Quality Control: Purity and Characterization

For researchers requiring a reliable and well-characterized starting material, 7-bromopyrrolo[1,2-a]pyrazine is available from vendors such as Bidepharm with a standard purity of 95% and batch-specific quality control documentation including NMR, HPLC, and GC reports . This level of characterization, while not a differentiation of the molecule itself, is a crucial procurement differentiator. It ensures that experimental results are not confounded by impurities or batch-to-batch variability, which can be a significant issue with less rigorously characterized analogs or custom-synthesized materials.

Vendor QC and purity
Supplier data
95% purity with NMR, HPLC, GC reports
Supports batch-to-batch reproducibility
Procurement differentiator; verify COA per batch
Chemical Procurement Quality Control Analytical Chemistry

Recommended Applications for 7-Bromopyrrolo[1,2-a]pyrazine


Medicinal Chemistry: Library Synthesis via 7-Position Derivatization

This compound is optimally used as a key intermediate in the synthesis of novel pyrrolo[1,2-a]pyrazine derivatives for drug discovery. Its primary utility lies in its ability to undergo further functionalization at the 7-bromo position via palladium-catalyzed cross-coupling reactions [1], enabling the rapid generation of chemical libraries for exploring structure-activity relationships (SAR) around this core scaffold [2].

Antimicrobial Drug Discovery: Antifungal and Antibacterial Screening

Based on class-level evidence demonstrating the potent antifungal activity of pyrrolo[1,2-a]pyrazines [1] and their association with antibacterial and antiviral effects [2], 7-bromopyrrolo[1,2-a]pyrazine and its derivatives are well-suited for screening campaigns against bacterial and fungal pathogens. Its use is particularly recommended for programs targeting drug-resistant strains, given the observed efficacy of related compounds [1].

Chemical Biology: Probe Development for Target Identification

The pyrrolo[1,2-a]pyrazine scaffold is a recognized privileged structure in medicinal chemistry [1]. 7-bromopyrrolo[1,2-a]pyrazine can be employed as a starting point for the synthesis of chemical probes to investigate biological pathways where this scaffold has shown activity, such as in antimicrobial mechanisms [2]. Its bromine handle allows for the introduction of tags (e.g., biotin, fluorophores) for target identification or imaging studies.

Application
Selection Property
Validation Focus
Library synthesis for SAR exploration
7-position cross-coupling reactivity
Pd-catalyzed coupling conditions review
Antimicrobial screening studies
Pyrrolo[1,2-a]pyrazine class-level activity
Antifungal/antibacterial endpoint context
Chemical probe synthesis
Privileged heterocyclic scaffold
Probe stability and target-engagement review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
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